3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
Overview
Description
“3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile” is a chemical compound with the CAS Number: 207279-14-9. It has a molecular weight of 246.27 and its IUPAC name is 3- (6-amino [1,7]naphthyridin-8-yl)benzonitrile .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H10N4 . The InChI code for this compound is 1S/C15H10N4/c16-9-10-3-1-4-11 (7-10)15-14-12 (5-2-6-18-14)8-13 (17)19-15/h1-8H, (H2,17,19) .Physical And Chemical Properties Analysis
The compound has a melting point range of 176 - 178 degrees Celsius . It is a solid at room temperature .Scientific Research Applications
Potent Histamine H3 Receptor Antagonists
Compounds including 4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles, structurally related to 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile, have been designed as potent histamine H3 receptor antagonists. These compounds show high potency and selectivity, offering insights into their potential therapeutic applications in central nervous system (CNS) disorders (Black et al., 2007).
Synthesis of Naphthyridine Derivatives
Research on the synthesis of benzo[b]benzofurano[2,3-e][1,6]naphthyridine-8-one derivatives provides a foundation for the development of new compounds with potential pharmaceutical applications. This synthesis involves reactions such as Pictet-Spengler reactions, showcasing the versatility of naphthyridine derivatives in chemical synthesis (Wang et al., 2015).
Development of Functionalized Naphthalenes
Functionalized naphthalenes, including derivatives of benzonitrile, are synthesized through reactions with Michael acceptors, forming compounds like 1,4-dihydroxynaphthalenes. These findings contribute to the broader understanding of naphthalene derivatives in chemical synthesis (Katritzky et al., 1998).
Antibacterial Agents
The synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids and related naphthyridine derivatives has shown potent in vitro antibacterial activity. These compounds could be significant in the development of new antibacterial drugs, highlighting another application of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile derivatives (Matsumoto et al., 1984).
Antimicrobial Activity
Research has been conducted on the synthesis of novel naphthyridine derivatives with potential antimicrobial properties. This includes studies on substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines. The antimicrobial activity of these compounds aligns with the broader scope of using naphthyridine derivatives in pharmaceutical research (Ravi et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-9-10-3-1-4-11(7-10)15-14-12(5-2-6-18-14)8-13(17)19-15/h1-8H,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMDNJKKPUCYBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C(=CC(=N2)N)C=CC=N3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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